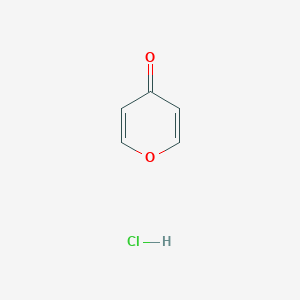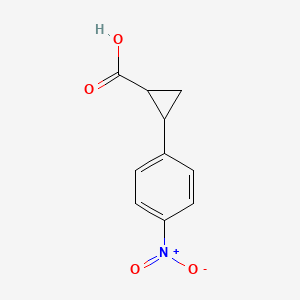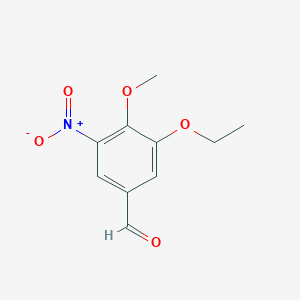
4H-Pyran-4-one hydrochloride
Descripción general
Descripción
4H-Pyran-4-one hydrochloride is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and one carbonyl group. This compound is a derivative of 4H-pyran-4-one, which is known for its unique reactivity and polarity. The hydrochloride form enhances its solubility and stability, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4H-Pyran-4-one hydrochloride typically involves a multi-step synthesis process. One common method starts with the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas. The reaction is carried out at a controlled temperature below 10°C. The intermediate product, 1,5-dichloropentanone, is then treated with water, phosphoric acid, and sodium dihydrogen phosphate under reflux conditions to yield 4H-Pyran-4-one .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The reaction conditions are carefully controlled, and the final product is purified through rectification under vacuum. This method ensures the production of this compound with high purity, suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the compound is highly reactive towards nucleophiles, leading to the formation of various addition products.
Condensation Reactions: The compound can participate in condensation reactions, forming more complex structures.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.
Condensation Reactions: Aldehydes and ketones are often used as reactants.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
4H-Pyran-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a crucial intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It plays a role in the development of pharmaceutical agents, particularly as a scaffold for drug design.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one hydrochloride involves its interaction with various molecular targets. The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation, alkylation, and condensation reactions. These interactions facilitate the formation of complex molecular structures, which can exhibit biological activity, such as antimicrobial and insecticidal properties .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-pyran-4-one: A closely related compound with similar reactivity and applications.
4H-Chromene: Another heterocyclic compound with a similar structure but different biological activities.
Coumarins: Compounds with a fused pyran ring, known for their anticoagulant properties
Uniqueness
4H-Pyran-4-one hydrochloride is unique due to its enhanced solubility and stability, which make it more suitable for certain industrial and pharmaceutical applications compared to its analogs. Its ability to participate in a wide range of chemical reactions also adds to its versatility and utility in various fields .
Propiedades
IUPAC Name |
pyran-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYHBQCTHMIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=CC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)




![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)





